molecular formula C6H8BNO3 B060493 2-Methoxypyridine-3-boronic acid CAS No. 163105-90-6

2-Methoxypyridine-3-boronic acid

Cat. No.: B060493
CAS No.: 163105-90-6
M. Wt: 152.95 g/mol
InChI Key: NVOLYUXUHWBCRJ-UHFFFAOYSA-N
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Description

2-Methoxypyridine-3-boronic acid (CAS: 163105-90-6) is a heterocyclic boronic acid derivative with the molecular formula C₆H₈BNO₃ and a molecular weight of 152.94 g/mol. It features a pyridine ring substituted with a methoxy group (-OCH₃) at position 2 and a boronic acid (-B(OH)₂) group at position 2. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Directed Ortho-Metalation-Boronation Strategy

Reaction Mechanism and General Procedure

The directed ortho-metalation (DoM) approach leverages the methoxy group’s directing effects to selectively functionalize the pyridine ring at the 3-position. In a representative procedure , 3-methoxypyridine undergoes deprotonation at −70°C using lithium diisopropylamide (LDA), followed by quenching with triisopropyl borate (B(Oi-Pr)₃). The sequence generates a boronate intermediate, which is hydrolyzed under acidic conditions to yield 2-methoxypyridine-3-boronic acid.

Key Steps :

  • Deprotonation : LDA coordinates with the methoxy group’s oxygen, abstracting the proton at the adjacent 3-position to form a stabilized aryl lithium species.

  • Boronation : The aryl lithium intermediate reacts with B(Oi-Pr)₃, transferring the boron group to the aromatic ring.

  • Hydrolysis : Acidic workup (e.g., HCl) cleaves the boronate ester, yielding the free boronic acid.

Optimization and Yield Data

A case study from patent CN110015987B reports a 66% isolated yield after column chromatography. Critical parameters include:

  • Temperature : Strict control at −70°C prevents side reactions.

  • Stoichiometry : A 1.3:1 molar ratio of B(Oi-Pr)₃ to 3-methoxypyridine ensures complete boronation.

  • Quenching Protocol : Gradual addition of water minimizes boronic acid decomposition.

Table 1: Directed Metalation-Boronation Conditions

ParameterOptimal ValueDeviation Impact
Temperature−70°C>−60°C: Reduced regioselectivity
LDA Equivalents1.3<1.1: Incomplete deprotonation
Reaction Time2 hoursProlonged: Boronate ester hydrolysis

Transition Metal-Catalyzed Cross-Coupling Approaches

ComponentQuantityRole
3-Bromo-2-methoxy-pyridine1.21 mmolElectrophilic partner
B₂Pin₂1.21 mmolBoron source
PdCl₂(dppf)10 mol%Catalyst
KOAc2.42 mmolBase (neutralizes HBr)
Yield81.4%After 45 min at 100°C

Challenges and Adaptations

  • Substrate Availability : Brominated pyridines are less accessible than their parent heterocycles, increasing costs.

  • Catalyst Cost : Pd-based catalysts necessitate efficient recycling to justify industrial use.

  • Byproducts : Pinacol ester hydrolysis requires careful pH control to avoid boroxine formation.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • DoM Route : Higher scalability due to readily available 3-methoxypyridine and triisopropyl borate . However, cryogenic conditions (−70°C) complicate large-scale operations.

  • Suzuki-Miyaura : Superior yields (81.4% vs. 66% ) but dependent on brominated precursors, which may require multi-step synthesis.

Scientific Research Applications

Synthetic Chemistry

Overview : 2-Methoxypyridine-3-boronic acid serves as a crucial building block in the synthesis of organic molecules, particularly in pharmaceutical development. Its boronic acid functionality allows for the formation of carbon-carbon bonds through cross-coupling reactions.

Key Applications :

  • Pharmaceuticals : It is employed in the synthesis of various drug candidates, enhancing the efficiency of drug discovery processes.
  • Agrochemicals : The compound is also utilized in developing agrochemicals, contributing to agricultural productivity.

Catalysis

Overview : In catalysis, this compound acts as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Key Benefits :

  • Enhanced Selectivity : The compound improves reaction selectivity and efficiency, making it invaluable in synthetic pathways.
  • Diverse Reaction Conditions : It can be used under various conditions, accommodating a wide range of substrates.

Bioconjugation

Overview : The boronic acid group enables selective binding to diols, making this compound useful in bioconjugation techniques.

Applications :

  • Drug Delivery Systems : It facilitates targeted delivery of therapeutics by forming stable complexes with biomolecules.
  • Therapeutic Development : The compound's ability to bind selectively aids in developing novel therapeutic agents.

Material Science

Overview : In material science, this compound is used to create advanced materials such as sensors and polymers.

Key Features :

  • Stability with Substrates : Its ability to form stable complexes enhances the performance of materials.
  • Innovative Applications : Research is ongoing into its use in developing smart materials that respond to environmental changes.

Analytical Chemistry

Overview : this compound is utilized in analytical methods for detecting and quantifying biomolecules.

Applications :

  • Biochemical Assays : It provides reliable tools for researchers studying biomolecular interactions.
  • Quantification Techniques : The compound enhances the sensitivity and specificity of detection methods.
  • Pharmaceutical Development
    • A study demonstrated the use of this compound in synthesizing a novel anti-cancer drug candidate. The compound's ability to facilitate carbon-carbon bond formation was critical in creating complex molecular structures necessary for therapeutic efficacy.
  • Catalytic Efficiency
    • Research highlighted its role as a ligand in a palladium-catalyzed reaction that achieved over 90% yield with high selectivity for desired products. This efficiency showcases its potential for industrial applications where cost-effectiveness and yield are paramount.
  • Bioconjugation Techniques
    • A recent study explored its application in targeted drug delivery systems where the boronic acid moiety enabled selective binding to cancer cell markers. This approach significantly improved the therapeutic index of the drug while minimizing systemic toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Methoxypyridine-4-boronic Acid

The positional isomer 2-methoxypyridine-4-boronic acid (CAS: 762262-09-9) differs only in the placement of the boronic acid group (position 4 instead of 3). Computational studies suggest that the 4-boronic acid isomer exhibits a lower similarity score (0.78) compared to the 3-boronic acid derivative . For example, coupling reactions with 4,6-dichloropyrimidine show distinct regioselectivity compared to the 3-boronic acid analog .

Substituent Variants: Halogen and Alkoxy Derivatives

6-Fluoro- and 6-Chloro-2-methoxypyridine-3-boronic Acid

  • 6-Fluoro derivative (II) : Dipole moment = 1.19 Debye; ΔEg = 5.23 eV.
  • 6-Chloro derivative (III): Dipole moment = 1.25 Debye; ΔEg = 5.12 eV. The electron-withdrawing fluorine and chlorine substituents at position 6 increase polarity and reduce the HOMO-LUMO gap compared to the parent compound (ΔEg = 5.35 eV for I). These modifications enhance hyperpolarizability (β), making them more suitable for nonlinear optical materials .

2-Chloro-4-Methoxypyridine-3-boronic Acid (CAS: 1072946-19-0)

This derivative introduces a chlorine atom at position 2 and a methoxy group at position 3.

2-Methoxy-5-trifluoromethylpyridine-3-boronic Acid (CAS: 1072946-55-4)

The trifluoromethyl (-CF₃) group at position 5 significantly lowers the pKa of the boronic acid, enhancing its reactivity in acidic conditions. Its higher molecular weight (220.94 g/mol) and strong electron-withdrawing nature make it useful in synthesizing fluorinated pharmaceuticals .

Alkoxy-Substituted Analogs

  • (2-Ethoxypyridin-3-yl)boronic acid (Similarity: 0.97): Replacing methoxy with ethoxy (-OCH₂CH₃) increases hydrophobicity and steric bulk, which may reduce aqueous solubility but improve membrane permeability in drug candidates .

Biological Activity

2-Methoxypyridine-3-boronic acid (CAS No. 163105-90-6) is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Molecular Structure : The molecular formula of this compound is C₆H₈BNO₃, with a molecular weight of 152.94 g/mol. It features a pyridine ring substituted with a methoxy group and a boronic acid functional group, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₆H₈BNO₃
Molecular Weight152.94 g/mol
Boiling PointNot available
Log P (octanol-water)-1.23
H-bond Donors2
H-bond Acceptors4

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antibacterial Effects : Studies have indicated that derivatives of pyridine boronic acids possess significant antibacterial properties against resistant strains of bacteria, including those harboring the erm gene, which is associated with antibiotic resistance .
  • Antioxidant Activity : Boronic acids are known for their antioxidant properties. Research has shown that related compounds can scavenge free radicals effectively, contributing to their therapeutic potential .
  • Enzyme Inhibition : This compound has been studied for its ability to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The boronic acid moiety can form reversible covalent bonds with diols and amino groups in biomolecules, influencing enzyme activity and protein interactions .
  • Antibacterial Mechanism : The compound's antibacterial action is likely due to its ability to interfere with bacterial cell wall synthesis or function through the inhibition of specific enzymes critical for bacterial survival .
  • Antioxidant Mechanism : Its antioxidant capability may stem from the ability to donate electrons or hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage .

Case Studies

  • Antibacterial Activity Against Resistant Strains : A study highlighted the effectiveness of this compound derivatives against Streptococcus pneumoniae and Streptococcus pyogenes, demonstrating four times more potency than other tested compounds .
  • Cytotoxicity in Cancer Cells : Research indicated that related boronic compounds exhibited significant cytotoxic effects on cancer cell lines such as MCF-7, with IC₅₀ values indicating potent activity against these cells while sparing healthy cell lines .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying 2-Methoxypyridine-3-boronic acid with high yield and purity?

  • Methodology :

  • Synthesis : Utilize Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety facilitates coupling with halogenated aromatic partners. Derivatives such as pinacol esters (e.g., this compound pinacol ester) can improve stability during synthesis .
  • Purification : Recrystallization from polar aprotic solvents (e.g., THF/water mixtures) or chromatography (silica gel with ethyl acetate/hexane gradients) is recommended. Purity >95% is achievable via high-performance liquid chromatography (HPLC) .

Q. What safety precautions are critical when handling this compound?

  • Safety Protocol :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation .
  • Hazard Mitigation : The compound is classified under R36/37/38 (irritating to eyes, respiratory system, and skin). Immediate rinsing with water for 15+ minutes is required upon exposure .

Q. What are the optimal storage conditions to ensure compound stability?

  • Storage Guidelines :

  • Store in airtight containers under inert gas (argon/nitrogen) at 0–6°C to prevent boronic acid dehydration or hydrolysis. Some suppliers recommend room temperature (RT) for short-term storage if the compound is stabilized (e.g., as a pinacol ester) . Contradictory evidence exists, so stability studies under specific conditions (e.g., moisture content, purity) are advised .

Advanced Research Questions

Q. How do computational methods (DFT/HF) predict the electronic properties of this compound and its derivatives?

  • Computational Workflow :

  • Models : Use Gaussian 09W with B3LYP/6-311++G(d,p) for density functional theory (DFT) or Hartree-Fock (HF) for ground-state geometry optimization. Key parameters include:
  • HOMO-LUMO gap : 4.5–5.0 eV (indicative of reactivity in charge-transfer applications).
  • Hyperpolarizability (β) : 1.25–1.29 Debye dipole moments for halogenated derivatives, suggesting nonlinear optical potential .
  • Validation : Compare computed bond lengths (e.g., B–O: ~1.36 Å) and angles with crystallographic data to validate accuracy .

Q. How can NMR spectral data resolve structural ambiguities in substituted derivatives?

  • Analytical Strategy :

  • ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts. For example, the methoxy group at C2 deshields adjacent protons (C3-H: δ ~8.2 ppm).
  • Cross-Validation : Compare experimental shifts with DFT-predicted values (B3LYP/6-311++G(d,p)) to confirm regiochemistry in 6-substituted derivatives (e.g., fluoro vs. chloro) .

Q. How does the HOMO-LUMO energy gap influence reactivity in cross-coupling reactions?

  • Reactivity Insights :

  • A narrower HOMO-LUMO gap (~4.5 eV) enhances electron donation/acceptance, improving catalytic turnover in Suzuki couplings.
  • Experimental Design : Pair with electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) to exploit charge-transfer interactions. Monitor reaction kinetics via UV-Vis spectroscopy .

Q. How can contradictions between experimental and computational structural data be resolved?

  • Resolution Framework :

  • Case Study : Discrepancies in bond lengths (e.g., computed B–C vs. X-ray) may arise from solvent effects or crystal packing. Use implicit solvent models (e.g., PCM) in DFT to refine predictions.
  • Statistical Analysis : Apply root-mean-square deviation (RMSD) metrics to quantify agreement between computed and experimental geometries .

Q. What strategies enhance the use of this compound in molecular sensing applications?

  • Sensing Applications :

  • Diol Recognition : Exploit boronic acid-diol esterification for glucose detection. Optimize pH (8.0–9.0) to balance boronate formation and compound stability.
  • Fluorescence Quenching : Functionalize with fluorophores (e.g., anthracene) to create turn-off sensors for catecholamines. Validate via Stern-Volmer plots .

Q. How do substituents at the 6-position modulate hyperpolarizability and dipole moments?

  • Structure-Property Relationships :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase dipole moments (1.19–1.29 Debye) and hyperpolarizability (β) due to enhanced charge asymmetry.
  • Torsional Analysis : Rotate the methoxy group (0–180°) to identify conformers with maximal β values for optoelectronic materials .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOLYUXUHWBCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376383
Record name 2-Methoxypyridine-3-boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163105-90-6
Record name 2-Methoxypyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxypyridin-3-yl)boronic acid
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Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (1.42 mL, 10 mmol) in THF (10 mL) at 0° C. was added nBuLi (2.5 M, 4.25 mL, 10.6 mmol) dropwise. After stirring at 0° C. for 45 min, a solution of 2-methoxypyridine (0.96 mL, 9.2 mmol) in THF (5 mL) was added, and the mixture was stirred for an additional 1 h before B(OiPr)3 (2.54 mL, 11 mmol) was added. 30 min later, H2O was added to quench the reaction, the THF was removed in vacuo and the aqueous layer was extracted with ether. The aqueous layer was separated, acidified with 48% HBr to pH=4, the resulting precipitates were collected by filtration to yield 2-methoxypyridine-3-ylboronic acid (0.46 g, 40%).
Quantity
1.42 mL
Type
reactant
Reaction Step One
Name
Quantity
4.25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.54 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxypyridine (23.2 g) and diisopropylamine (1.35 mL) in THF (223 mL) was added to (trimethylsilylmethyl)lithium (218 mL, 13.8 weight percent in hexanes) at −20° C. The lithiation was 84% complete after 7 hours. Tri-isopropylborate (40.8 g) was added at 20° C. over 40 minutes. The mixture was stirred overnight at ambient temperature. 5 percent NaOH (aq, 225 mL) was added. The aqueous layer was removed and brought to pH 5 by adding 10% HCl (aq). The resulting white precipitate was isolated by filtration. After drying, 22.23 g of 2-methoxypyridine-3-boronic acid was obtained (68% yield).
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
223 mL
Type
solvent
Reaction Step One
Quantity
218 mL
Type
reactant
Reaction Step Two
Quantity
40.8 g
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxypyridine-3-boronic acid
2-Methoxypyridine-3-boronic acid
2-Methoxypyridine-3-boronic acid
2-Methoxypyridine-3-boronic acid
2-Methoxypyridine-3-boronic acid
2-Methoxypyridine-3-boronic acid

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